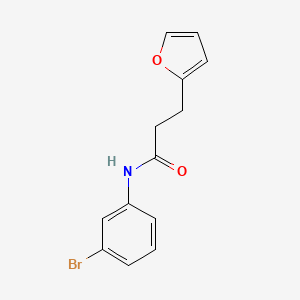

N-(3-bromophenyl)-3-(furan-2-yl)propanamide

Description

N-(3-Bromophenyl)-3-(furan-2-yl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 3-bromophenyl group at the nitrogen atom and a furan-2-yl moiety at the β-carbon (Fig. 1). This structure combines aromatic bromine (electron-withdrawing) and a furan ring (electron-rich heterocycle), making it a candidate for diverse biological and material applications.

Properties

Molecular Formula |

C13H12BrNO2 |

|---|---|

Molecular Weight |

294.14 g/mol |

IUPAC Name |

N-(3-bromophenyl)-3-(furan-2-yl)propanamide |

InChI |

InChI=1S/C13H12BrNO2/c14-10-3-1-4-11(9-10)15-13(16)7-6-12-5-2-8-17-12/h1-5,8-9H,6-7H2,(H,15,16) |

InChI Key |

LOMQZROWPSPQMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)CCC2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-3-(furan-2-yl)propanamide typically involves the following steps:

Amidation: The brominated phenyl compound is then reacted with 3-(furan-2-yl)propanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-3-(furan-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: N-(3-bromophenyl)-3-(furan-2-yl)propanamine.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-bromophenyl)-3-(furan-2-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-3-(furan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzyme active sites, while the furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with N-(3-bromophenyl)-3-(furan-2-yl)propanamide, differing primarily in substituents on the aromatic rings or the propanamide backbone:

Key Observations :

- Heterocyclic Influence: Furan-containing analogs (e.g., compound 31) demonstrate improved biological activity over non-heterocyclic derivatives, likely due to π-π stacking interactions .

Insights :

- Anticancer Potential: The furan-thiazole hybrid (compound 31) shows that heterocyclic diversity enhances target specificity, suggesting N-(3-bromophenyl)-3-(furan-2-yl)propanamide may exhibit similar protease or kinase inhibition .

- NLO Applications : Nitro-substituted analogs highlight the role of electron-deficient aromatic systems in NLO performance, which could guide functionalization of the target compound .

Biological Activity

N-(3-bromophenyl)-3-(furan-2-yl)propanamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a bromophenyl group and a furan moiety linked through a propanamide structure, contributing to its chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrN\O

- Molecular Weight : Approximately 449.1 g/mol

- Structural Features :

- Bromine atom at the para position of the phenyl ring.

- Furan ring enhancing chemical reactivity.

The unique structure of this compound allows for diverse interactions with biological targets, which is crucial for its pharmacological applications.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. It interacts with specific molecular targets involved in cellular processes such as apoptosis and cell growth regulation. The compound's ability to modulate biological pathways makes it a candidate for further pharmacological studies aimed at cancer treatment.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Modulates enzyme activity | |

| Root Growth Inhibition | Reduces root growth in plants |

The mechanism by which this compound exerts its biological effects involves binding to various enzymes and receptors. This binding can lead to the modulation of critical pathways associated with cell survival and proliferation. Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic processes, making it a potential therapeutic agent for various diseases .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds similar to this compound, providing insights into its potential applications:

- Anticancer Effects : A study demonstrated that derivatives of propanamide with furan moieties showed promising results in inhibiting cancer cell lines, suggesting that similar mechanisms may apply to this compound.

- Root Growth Inhibition : Research on related compounds indicated significant root growth inhibition in rape seedlings at concentrations as low as M, highlighting the potential agricultural applications of such compounds .

Future Directions

Further research is necessary to elucidate the specific pathways affected by this compound and to optimize its structure for enhanced efficacy. Studies involving molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) analyses will be pivotal in understanding its pharmacokinetics and therapeutic potential .

Q & A

Q. Table 1. Key Analytical Parameters for this compound

| Parameter | Method/Value | Reference |

|---|---|---|

| HPLC Retention Time | 16.65 min (C4), 26.14 min (C18) | |

| Melting Point | 185–258°C (solvent-dependent) | |

| HRMS ([M+H]+) | Theoretical: 338.02; Observed: 338.05 |

Q. Table 2. Computational vs. Experimental NLO Properties

| Property | DFT Prediction | Experimental Value |

|---|---|---|

| HOMO-LUMO Gap (eV) | 4.2 | 4.1 (UV-Vis) |

| Hyperpolarizability | 1.5 × 10⁻³⁰ esu | 1.3 × 10⁻³⁰ esu |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.